Lonazolac

Descripción general

Descripción

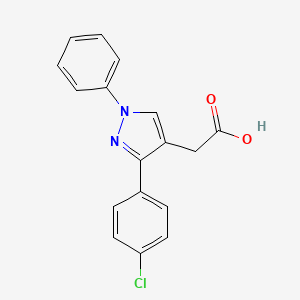

Lonazolac es un fármaco antiinflamatorio no esteroideo (AINE) que pertenece a la clase de compuestos pirazol. Es conocido por su capacidad de inhibir la síntesis de prostaglandinas, que son mediadores de la inflamación y el dolor. La estructura química de this compound incluye un anillo de pirazol sustituido con un grupo fenilo y un grupo clorofenilo, lo que lo convierte en un agente antiinflamatorio único y potente .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Lonazolac normalmente implica la formación del anillo de pirazol seguida de la introducción de los sustituyentes fenilo y clorofenilo. Una ruta sintética común incluye la reacción de hidrazina con una β-dicetona para formar el anillo de pirazol. Este intermedio se somete entonces a reacciones adicionales para introducir los grupos fenilo y clorofenilo .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Lonazolac experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el anillo de pirazol

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios pirazoles sustituidos y sus derivados, que pueden exhibir diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Lonazolac tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo para estudiar la química del pirazol y desarrollar nuevas metodologías sintéticas.

Biología: Investigado por sus efectos en los procesos celulares y su potencial como herramienta para estudiar las vías de la inflamación y el dolor.

Medicina: Explorado por su potencial terapéutico en el tratamiento de afecciones inflamatorias y el manejo del dolor.

Industria: Utilizado en el desarrollo de nuevos fármacos y como estándar de referencia en el control de calidad

Mecanismo De Acción

Lonazolac ejerce sus efectos inhibiendo la enzima ciclooxigenasa, que es responsable de la síntesis de prostaglandinas. Al disminuir la síntesis de prostaglandinas, this compound reduce la inflamación y el dolor. Los objetivos moleculares de this compound incluyen las enzimas ciclooxigenasa-1 y ciclooxigenasa-2, e inhibe selectivamente estas enzimas para ejercer sus efectos antiinflamatorios .

Comparación Con Compuestos Similares

Compuestos Similares

Celecoxib: Otro AINE que inhibe selectivamente la ciclooxigenasa-2.

Indometacina: Un AINE no selectivo que inhibe tanto la ciclooxigenasa-1 como la ciclooxigenasa-2.

Tepoxalina: Un AINE con doble inhibición de las enzimas ciclooxigenasa y lipooxigenasa

Singularidad

Lonazolac es único debido a su patrón de sustitución específico en el anillo de pirazol, que imparte propiedades farmacológicas distintas. Su inhibición selectiva de la ciclooxigenasa-2 lo convierte en un compuesto valioso para reducir la inflamación con potencialmente menos efectos secundarios gastrointestinales en comparación con los AINE no selectivos .

Actividad Biológica

Lonazolac is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its biological activity, particularly its anti-inflammatory and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound primarily exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation. Research indicates that this compound can effectively reduce the production of these inflammatory mediators, leading to decreased pain and inflammation in various conditions, such as arthritis and other inflammatory disorders .

Key Mechanisms:

- COX Inhibition: this compound inhibits both COX-1 and COX-2 enzymes, which are responsible for producing prostaglandins involved in inflammation.

- Histamine Release Modulation: It has been shown to decrease histamine release from human basophils, suggesting an additional immunomodulatory effect .

- Leukotriene Generation Inhibition: Preincubation with this compound reduces leukotriene generation in polymorphonuclear leukocytes, further supporting its anti-inflammatory profile .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models of arthritis, this compound demonstrated significant anti-inflammatory effects. The treatment group showed a marked reduction in paw edema compared to the control group, indicating effective pain relief and inflammation reduction.

Case Study 2: Antihyperglycemic Activity

This compound has also been investigated for its antihyperglycemic effects. In diabetic animal models, it was found to lower blood glucose levels, suggesting potential benefits for diabetes management alongside its anti-inflammatory properties.

Research Findings

Recent investigations have focused on developing analogs of this compound with improved selectivity for COX-2 to minimize gastrointestinal side effects commonly associated with traditional NSAIDs. These studies have led to the synthesis of new compounds that retain the beneficial properties of this compound while enhancing safety profiles .

Notable Findings:

- Selective COX-2 Inhibitors: New analogs exhibit higher selectivity for COX-2 over COX-1, potentially reducing gastrointestinal toxicity .

- Dual Action Against Cancer: Some derivatives have shown promising results not only as anti-inflammatories but also as anticancer agents, demonstrating effectiveness against various cancer cell lines .

Propiedades

IUPAC Name |

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUQHFRQHBLHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75821-71-5 (calcium salt) | |

| Record name | Lonazolac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046151 | |

| Record name | Lonazolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53808-88-1 | |

| Record name | Lonazolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53808-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lonazolac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonazolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lonazolac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lonazolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lonazolac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LONAZOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13097143QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Lonazolac?

A1: this compound exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes. [] It demonstrates a preference for COX-2 inhibition, though it is not as selective as some newer COX-2 inhibitors. [, , ] COX enzymes are responsible for catalyzing the formation of prostaglandins from arachidonic acid, key mediators of inflammation. [, , ] By inhibiting COX, this compound reduces prostaglandin synthesis, thus mitigating inflammation. []

Q2: Beyond COX inhibition, does this compound impact other biological pathways?

A2: Research indicates this compound can impact immune responses beyond its COX-inhibitory action. [] It has shown an ability to suppress mononuclear cell activation in response to synovial stimuli, an effect reversible by adding Prostaglandin E2. [] This finding implies potential modulation of immune cell activity, suggesting further investigation into its immunomodulatory properties is warranted.

Q3: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as Calcium-[3-(p-chlorophenyl)-1-phenylpyrazole-4]-acetate, possesses the molecular formula C17H13ClN2O2•Ca. [] Its molecular weight is 392.87 g/mol. []

Q4: Is there spectroscopic data available for characterizing this compound?

A4: Various analytical techniques have been employed to characterize this compound. Researchers have utilized high-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection for analyzing this compound and its metabolites in biological samples. [, , ]

Q5: How is this compound absorbed and distributed in the body?

A5: this compound is administered orally and exhibits good absorption from the gastrointestinal tract. [, ] Following absorption, it distributes widely in the body, including synovial fluid, reaching therapeutically relevant concentrations within two hours of administration. [, ] The concentration of this compound in synovial fluid has been reported to be approximately half of that in serum. [, ]

Q6: What is the metabolic pathway of this compound?

A6: this compound undergoes biotransformation primarily in the liver, forming several metabolites. [, ] A significant metabolite is its hydroxy derivative, which also exhibits anti-inflammatory activity. [, ] Studies using hepatocytes from various species have revealed interspecies differences in this compound's metabolic profile, highlighting the importance of considering species-specific metabolism in preclinical studies. []

Q7: How is this compound eliminated from the body?

A7: this compound and its metabolites are primarily eliminated through renal excretion. [] The terminal half-life of this compound is approximately 6 hours in young individuals but increases to about 12 hours in the elderly. [] Despite this prolonged half-life in the elderly, no significant accumulation of this compound has been observed with multiple dosing. []

Q8: What in vitro models have been used to evaluate this compound's activity?

A8: this compound's anti-inflammatory activity has been extensively studied in vitro. Researchers have employed the Leukocyte Adherence Inhibition Test to demonstrate this compound's ability to block mononuclear cell activation induced by synovial stimuli. [] These findings highlight this compound's potential to modulate immune responses, suggesting further research in this area is warranted.

Q9: What animal models have been employed to investigate this compound's efficacy?

A9: this compound's efficacy has been investigated in various animal models of inflammation. In a rat model of carrageenan-induced paw edema, this compound effectively reduced inflammation, comparable to other NSAIDs like Indomethacin. [, ] These studies demonstrate this compound's potential as an anti-inflammatory agent. Furthermore, this compound exhibited a protective effect against lung metastasis formation in mice models using Lewis lung carcinoma and melanoma B-16 cells, suggesting potential applications beyond its anti-inflammatory properties. []

Q10: Have there been clinical trials investigating the efficacy of this compound?

A10: Several clinical trials have evaluated the efficacy and safety of this compound in humans. Studies in patients with rheumatoid arthritis demonstrated significant improvements in pain, swelling, and active mobility with this compound treatment compared to placebo. [, ] Other studies have investigated its use in managing postoperative edema, showing promising results in reducing swelling and pain following knee joint surgery. []

Q11: Have there been attempts to develop targeted delivery systems for this compound?

A11: Researchers have explored incorporating this compound into liposomes to improve its pharmacokinetic profile and potentially target specific tissues. [] Studies using small unilamellar liposomes loaded with this compound showed prolonged drug release and higher plasma levels compared to free drug administration in rabbits. [] This approach suggests a promising avenue for enhancing this compound's therapeutic efficacy and minimizing off-target effects.

Q12: What analytical methods are used to quantify this compound?

A12: High-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection is widely employed to measure this compound concentrations in biological fluids, including plasma and synovial fluid. [, , , ] The development of sensitive and specific analytical methods is crucial for accurately assessing drug pharmacokinetics and ensuring therapeutic drug monitoring.

Q13: Are there established methods for detecting this compound metabolites?

A13: Researchers have developed methods for simultaneously analyzing this compound and its major metabolites, including the hydroxy metabolite, using HPLC with fluorescence detection. [, ] These analytical advancements allow for a comprehensive understanding of this compound's metabolic fate and potential contributions of active metabolites to its overall therapeutic effect.

Q14: What is the historical context of this compound's development?

A14: this compound emerged as part of the ongoing search for novel NSAIDs with improved efficacy and safety profiles. [] Its development reflects the continuous efforts in medicinal chemistry to refine drug structures and optimize their therapeutic benefits while minimizing potential adverse effects.

Q15: Are there alternative drugs or treatment strategies for the indications where this compound is used?

A15: Yes, alternative NSAIDs, including those with greater COX-2 selectivity, are available for managing inflammatory conditions. [, ] Additionally, non-pharmacological interventions, such as physical therapy and lifestyle modifications, play a crucial role in managing these conditions. The choice of treatment strategy should be individualized based on the patient's specific needs, considering potential benefits and risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.